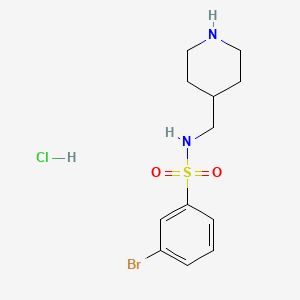
2-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications and has been extensively studied for its mechanism of action and biochemical effects.
Aplicaciones Científicas De Investigación
Crystal Structure and Computational Analysis
2-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole and its derivatives have been studied for their crystal structure and Hirshfeld surface analysis. Computational density functional theory (DFT) calculations reveal insights into the reactive sites of these molecules, indicating their electrophilic and nucleophilic nature (Kumara et al., 2017).
Anticancer Activity
Compounds with a piperazine substituent in the 1,3-thiazole cycle, similar to the subject molecule, have shown significant anticancer activity. These compounds were tested in vitro on various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).
Synthesis of Potent Agonists
Efficient synthesis of compounds structurally related to this compound has led to the development of potent PPARpan agonists. These syntheses involve regioselective carbon-sulfur bond formation and introduction of specific functional groups (Guo et al., 2006).
Antibacterial Activity
New pyridine derivatives, including those with structural similarities to the subject molecule, have been synthesized and found to possess considerable antibacterial activity. Their structures were established based on elemental analyses and spectral data, and they demonstrated effectiveness against various bacterial strains (Patel & Agravat, 2009).
Antibacterial Activity of Piperazine Derivatives
Novel piperazine derivatives, structurally related to this compound, were synthesized and evaluated for their antibacterial activities. The results indicated that some of these compounds exhibited effective antibacterial properties (Wu Qi, 2014).
Propiedades
IUPAC Name |
2-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-4-thiophen-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c1-24-15-3-2-4-16(11-15)27(22,23)21-8-6-20(7-9-21)18-19-17(13-26-18)14-5-10-25-12-14/h2-5,10-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOOIFHFAFOCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl {[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2940638.png)

![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2940641.png)
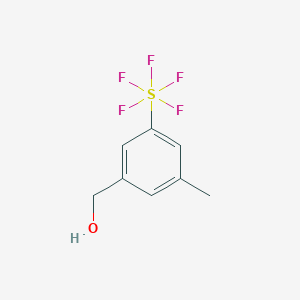
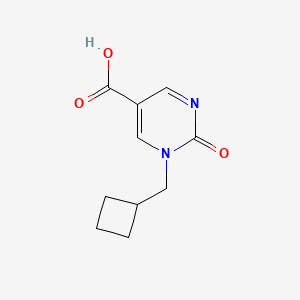
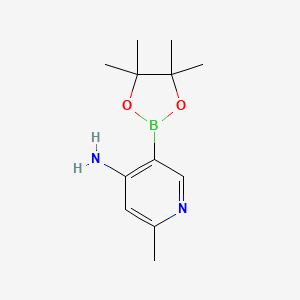
![1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2940645.png)

![N-(2-methoxy-5-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940652.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2940654.png)

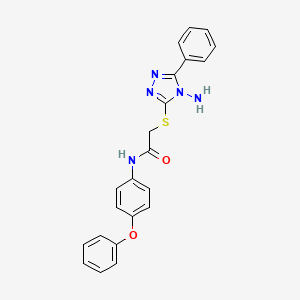
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2940659.png)
